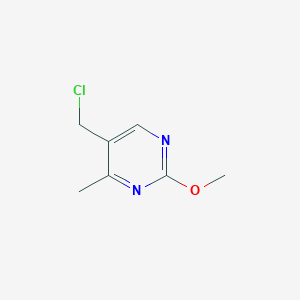

5-(Chloromethyl)-2-methoxy-4-methylpyrimidine

Description

Propriétés

IUPAC Name |

5-(chloromethyl)-2-methoxy-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAUKXJDPTYOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methoxy-4-methylpyrimidine typically involves the chloromethylation of 2-methoxy-4-methylpyrimidine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-2-methoxy-4-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminomethyl derivatives, while oxidation can produce aldehydes or carboxylic acids.

Applications De Recherche Scientifique

5-(Chloromethyl)-2-methoxy-4-methylpyrimidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: It is used in the production of specialty chemicals and as a precursor for various functional materials.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-2-methoxy-4-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer and antiviral therapies .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

*Calculated based on substituents.

Reactivity and Stability

- Chloromethyl vs. Chloro Substituents : The chloromethyl group in this compound is more reactive than simple chloro substituents (e.g., in 4,6-Dichloro-5-methoxypyrimidine) due to the labile C-Cl bond, enabling nucleophilic substitution or elimination reactions .

- Fluorine Substitution: Fluorine at position 5 (e.g., 4-Chloro-5-fluoro-2-methoxypyrimidine) enhances metabolic stability and bioavailability in drug design compared to non-fluorinated analogs .

- Methoxy vs. Methoxymethyl : Methoxy groups (e.g., at position 2 in the target compound) are electron-donating, stabilizing the ring, whereas methoxymethyl groups (e.g., in 4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine) increase steric bulk and solubility .

Crystallographic and Physicochemical Properties

- Planarity : 4,6-Dichloro-5-methoxypyrimidine exhibits near-planar geometry (r.m.s. deviation = 0.013 Å), with deviations only at the methoxy group. This planar structure facilitates π-stacking in crystal lattices, relevant to solid-state pharmaceutical formulations .

- Intermolecular Interactions: Short Cl···N contacts (3.094–3.100 Å) stabilize the 3D framework of 4,6-Dichloro-5-methoxypyrimidine, whereas such interactions are less pronounced in compounds with bulkier substituents (e.g., methoxymethyl) .

Activité Biologique

5-(Chloromethyl)-2-methoxy-4-methylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

This compound is a pyrimidine derivative characterized by a chloromethyl group at the 5-position and methoxy and methyl substituents at the 2- and 4-positions, respectively. The molecular formula is with a molecular weight of approximately 172.6 g/mol.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions where chloromethylation occurs at the pyrimidine ring. Various synthetic pathways have been explored, including:

- Chloromethylation : Utilizing reagents such as paraformaldehyde and hydrochloric acid to introduce the chloromethyl group.

- Methoxylation : Employing methylating agents like dimethyl sulfate or methyl iodide to achieve the methoxy substitution.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown:

- Inhibition of Gram-positive bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus and Streptococcus pneumoniae.

- Antifungal properties : It also showed activity against Candida albicans, suggesting potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

- Cell Viability Assays : In vitro studies reported IC50 values ranging from 10 to 20 µM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These values indicate moderate antiproliferative effects.

- Mechanism of Action : The proposed mechanism involves DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study tested the compound against a panel of pathogens, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

- The results suggested that structural modifications could enhance its efficacy.

-

Evaluation of Anticancer Properties :

- In a comparative study with known anticancer agents such as doxorubicin, this compound exhibited lower cytotoxicity but showed selective activity against specific cancer cell lines.

- The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Research Findings Summary

| Biological Activity | Effect | IC50 (µM) | Target Cells/Organisms |

|---|---|---|---|

| Antimicrobial | Moderate inhibition | 32 (S. aureus) | Bacteria (Gram-positive) |

| Antifungal | Effective | Not specified | Fungi (Candida albicans) |

| Anticancer | Moderate antiproliferative | 10-20 (MCF-7, HeLa) | Cancer cell lines |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(Chloromethyl)-2-methoxy-4-methylpyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . Key steps include:

- Precursor Preparation : Starting from 5-amino-4-mercapto-6-methoxypyrimidine derivatives, followed by nitrosation with sodium nitrite in HCl .

- Cyclization : Reaction with POCl₃ to introduce the chloromethyl group.

- Purification : Vacuum sublimation (115–125°C at 0.5 mm Hg) achieves 67% yield, while recrystallization from ethanol improves purity .

- Data Table :

| Step | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| Cyclization | 67 | 95 | Sublimation |

| Recrystallization | 86 | >98 | Ethanol |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600 cm⁻¹) .

- Elemental Analysis : Validates molecular composition (e.g., C: 35.72%, H: 2.40%, N: 33.33% calculated vs. observed) .

- UV-Vis : Detects conjugation via λmax values (e.g., 234–280 nm) .

Q. How should researchers handle stability and storage challenges?

- Methodological Answer :

- Stability : The chloromethyl group is hydrolytically sensitive; store under inert gas (N₂/Ar) at –20°C .

- Safety : Use glove boxes for reactions releasing toxic gases (e.g., HCl) .

Advanced Research Questions

Q. What computational methods can predict reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT/Ab Initio Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Example : For analogous pyrimidines, Fukui functions identify C-5 as reactive for substitution .

- Data Table :

| Parameter | Value (eV) | Method |

|---|---|---|

| HOMO | -6.2 | DFT/B3LYP |

| LUMO | -1.8 | DFT/B3LYP |

Q. How can conflicting data on reaction yields be resolved?

- Methodological Answer :

- Case Study : Sublimation yields 67% , while solvent-based methods (e.g., ethanol recrystallization) achieve 86% .

- Resolution : Optimize parameters (temperature, solvent polarity) and validate via HPLC-MS to track byproducts.

Q. What strategies enable functionalization of the chloromethyl group for bioactive derivatives?

- Methodological Answer :

- Nucleophilic Substitution : Replace Cl with –OH using formaldehyde/NaOH (e.g., hydroxymethyl derivatives) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups .

- Data Table :

| Modification | Reagent | Yield (%) | Application |

|---|---|---|---|

| Hydroxymethyl | HCHO/NaOH | 75 | Anticancer leads |

| Aryl | Pd(PPh₃)₄ | 62 | Enzyme inhibitors |

Q. How can biological activity be systematically evaluated?

- Methodological Answer :

- Antimicrobial Assays : Disc diffusion against E. coli and S. aureus; compare zones of inhibition to ciprofloxacin .

- Molecular Docking : Use GlcN-6-P-synthase (PDB: 1JXA) to assess binding affinity; compound-3 showed ΔG = –9.2 kcal/mol vs. ciprofloxacin (–8.5 kcal/mol) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Issue : Sublimation is impractical at large scales.

- Solution : Replace with column chromatography (silica gel, hexane/EtOAc) .

- Process Data :

| Scale (g) | Method | Purity (%) | Time (h) |

|---|---|---|---|

| 1–5 | Sublimation | 95 | 4 |

| 10–50 | Column | 92 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.